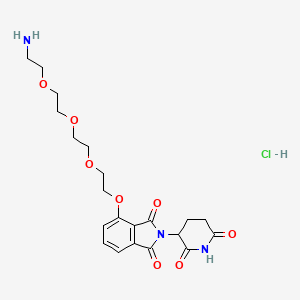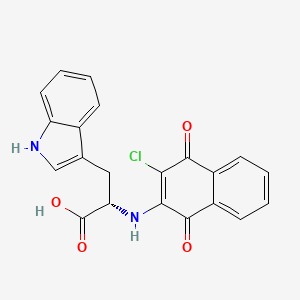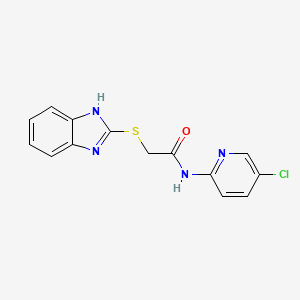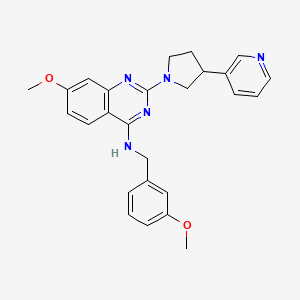
Miclxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Miclxin, also known as DS37262926, is a novel inhibitor of MIC60, a key component of the mitochondrial contact site and cristae organizing system (MICOS) complex. This compound induces apoptosis through mitochondrial stress in mutant tumor cells via the β-catenin pathway. This compound is particularly significant in cancer research due to its ability to target mutant β-catenin, a protein involved in the Wnt signaling pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Miclxin involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized in a laboratory setting using standard organic chemistry techniques .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce larger quantities. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The exact methods and conditions for industrial production are not publicly available .
Analyse Chemischer Reaktionen
Types of Reactions
Miclxin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and product .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Miclxin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a research tool to study the Wnt signaling pathway and the role of β-catenin in cellular processes.
Biology: The compound is employed in biological studies to investigate mitochondrial stress responses and apoptosis mechanisms.
Medicine: this compound has potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in mutant tumor cells.
Industry: While primarily a research compound, this compound’s properties may lead to industrial applications in the development of new cancer therapies
Wirkmechanismus
Miclxin exerts its effects by targeting MIC60, a major component of the MICOS complex. The compound induces mitochondrial stress in mutant β-catenin-dependent tumor cells, leading to the downregulation of Bcl-2 and severe loss of mitochondrial membrane potential. This results in apoptosis-inducing factor-dependent apoptosis. The activation of the mitochondrial stress response is a key aspect of this compound’s mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Miclxin is unique in its ability to target mutant β-catenin and induce apoptosis through mitochondrial stress. Similar compounds include:
XAV-939: A Tankyrase inhibitor that selectively inhibits Wnt/β-catenin-mediated transcription.
KY-05009: A compound that suppresses TGF-β1-induced epithelial-to-mesenchymal transition and reduces TNIK protein expression.
Bisdemethoxycurcumin: A natural derivative of curcumin that down-regulates the Wnt/β-catenin pathway.
These compounds share some similarities with this compound in targeting the Wnt/β-catenin pathway but differ in their specific mechanisms and applications.
Eigenschaften
Molekularformel |
C26H27N5O2 |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
7-methoxy-N-[(3-methoxyphenyl)methyl]-2-(3-pyridin-3-ylpyrrolidin-1-yl)quinazolin-4-amine |
InChI |
InChI=1S/C26H27N5O2/c1-32-21-7-3-5-18(13-21)15-28-25-23-9-8-22(33-2)14-24(23)29-26(30-25)31-12-10-20(17-31)19-6-4-11-27-16-19/h3-9,11,13-14,16,20H,10,12,15,17H2,1-2H3,(H,28,29,30) |
InChI-Schlüssel |
OXSWPFXQCLRTCF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=NC(=N2)N3CCC(C3)C4=CN=CC=C4)NCC5=CC(=CC=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


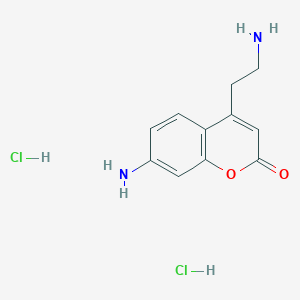
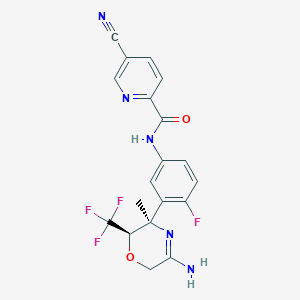
![[amino-[2-[[5-(hydroxymethyl)-1H-indol-3-yl]methylidene]hydrazinyl]methylidene]-pentylazanium](/img/structure/B15073680.png)
![heptadecan-9-yl 10-[2-hydroxyethyl-(8-oxo-8-undecoxyoctyl)amino]decanoate](/img/structure/B15073683.png)
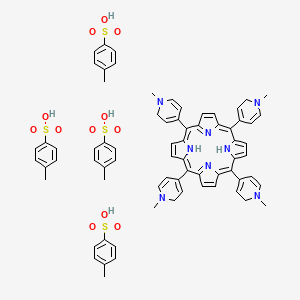

![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine](/img/structure/B15073706.png)
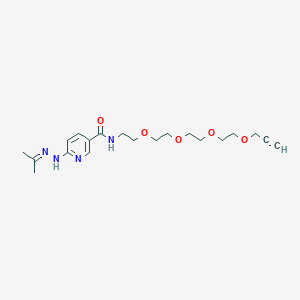
![undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B15073720.png)
